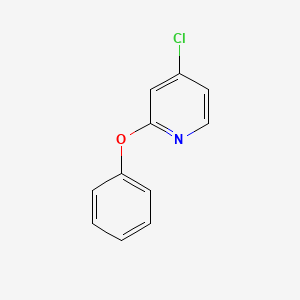

4-Chloro-2-phenoxypyridine

Description

The Significance of Substituted Pyridines in Contemporary Organic Chemistry

Substituted pyridines are a cornerstone of organic chemistry, with their structural framework appearing in a vast array of natural products, pharmaceuticals, and functional materials. semanticscholar.org The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts unique electronic properties and reactivity to molecules. numberanalytics.com This makes pyridine derivatives essential building blocks in drug design and discovery, contributing to their solubility and pharmacological activity. nih.govresearchgate.net

The versatility of the pyridine nucleus allows for its conversion into a multitude of functional derivatives, making it a highly sought-after scaffold in medicinal chemistry and materials science. numberanalytics.comnih.gov Their applications are diverse, ranging from their use in agrochemicals like insecticides and herbicides to their role in the synthesis of conducting polymers and luminescent materials. numberanalytics.com The ability of the pyridine ring to undergo various chemical transformations, including electrophilic and nucleophilic substitutions, further enhances its utility in the synthesis of complex molecules. nih.gov

Strategic Importance of 4-Chloro-2-phenoxypyridine as a Versatile Synthetic Synthon

This compound stands out as a strategically important synthetic synthon, a building block used to introduce specific structural motifs into a larger molecule. Its value lies in the distinct reactivity of its constituent parts: the pyridine ring, the chloro substituent, and the phenoxy group. The chlorine atom at the 4-position and the phenoxy group at the 2-position of the pyridine ring create a specific electronic environment that directs its reactivity in chemical reactions.

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, the chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 4-position. This reactivity is crucial for building molecular diversity and tailoring the properties of the final product. The phenoxy group also influences the reactivity of the pyridine ring and can be a site for further chemical modification. The strategic placement of these functional groups makes this compound a valuable tool for chemists to construct elaborate molecular architectures. The use of such synthons is a common strategy in organic synthesis to build complex molecules from simpler, well-defined precursors. researchgate.net

Historical Overview of Research on this compound and its Analogs

While a detailed historical timeline for this compound is not extensively documented in readily available literature, the study of substituted pyridines, in general, has a rich history. numberanalytics.com Research into pyridine and its derivatives has been ongoing for over a century, driven by their presence in natural products and their wide-ranging applications. numberanalytics.comresearchgate.net

Early research on pyridine chemistry laid the foundation for understanding its reactivity and synthetic potential. Over the decades, numerous methods for the synthesis and functionalization of pyridines have been developed. organic-chemistry.org The investigation of halogenated pyridines, including chloropyridines, has been a significant area of focus due to their utility as precursors for more complex derivatives. The development of cross-coupling reactions, for example, has greatly expanded the ability to modify chloropyridines.

Research specifically involving phenoxypyridine structures has gained momentum in the context of developing new pesticides and pharmaceuticals. mdpi.com For example, analogs such as 5-chloro-3-fluoro-2-phenoxypyridine have been synthesized and studied for their herbicidal activities. researchgate.net The exploration of such analogs indicates a broader interest in the chemical space around functionalized phenoxypyridines, with the goal of discovering new bioactive molecules. Early studies on the effects of such compounds on algal growth also point to a history of investigating their biological activities. epa.gov

Scope and Objectives of Academic Research on this compound

Academic research centered on this compound and its analogs is primarily driven by the pursuit of new synthetic methodologies and the discovery of novel molecules with specific functions. A key objective is to explore the reactivity of this synthon in various chemical transformations. This includes investigating its behavior in nucleophilic substitution reactions, cross-coupling reactions, and other transformations to create diverse libraries of new compounds. nih.gov

A significant area of research is the synthesis of derivatives for biological screening. Scientists aim to design and create new molecules based on the this compound scaffold that could exhibit valuable pharmacological or agrochemical properties. mdpi.com For example, research has been conducted on the synthesis of 2-phenylpyridine (B120327) derivatives for their insecticidal activity and 6-Aryloxy-4-chloro-2-phenylpyrimidines as potential fungicides and herbicide safeners. mdpi.comnih.govacs.org

Furthermore, academic studies often focus on understanding the structure-activity relationships of these compounds. By systematically modifying the structure of this compound and evaluating the properties of the resulting analogs, researchers can gain insights into how specific structural features influence biological activity or material properties. This knowledge is crucial for the rational design of new and improved molecules.

Below is a data table summarizing some of the research areas involving this compound and related structures:

| Research Area | Compound/Derivative Class | Objective |

| Synthetic Methodology | This compound | Exploration of reactivity and use as a synthetic building block. |

| Agrochemicals | 5-Chloro-3-fluoro-2-phenoxypyridines | Development of new herbicides. researchgate.net |

| Agrochemicals | 2-Phenylpyridine derivatives | Investigation of insecticidal properties. mdpi.com |

| Agrochemicals | 6-Aryloxy-4-chloro-2-phenylpyrimidines | Screening for fungicidal and herbicide safener activities. nih.govacs.org |

| Medicinal Chemistry | 2-chloropyridine-3,5-dicarbonitriles | Synthesis of potential multipotent drugs. joseroda.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFUAWMAVISPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 4 Chloro 2 Phenoxypyridine

Classical Synthetic Routes to 4-Chloro-2-phenoxypyridine

Traditional methods for the synthesis of this compound primarily rely on fundamental organic reactions such as nucleophilic aromatic substitution and sequential halogenation and etherification steps. These routes often commence with readily available pyridine (B92270) or its derivatives.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Ring Derivatization

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyridine rings, particularly those bearing leaving groups and activated by the ring nitrogen. The synthesis of this compound via an SNAr strategy typically involves the reaction of a di-substituted pyridine, such as 2,4-dichloropyridine (B17371), with a phenoxide nucleophile.

The pyridine ring's inherent electron-deficient nature, which is enhanced by the presence of halogen substituents, facilitates the attack of nucleophiles. In the case of 2,4-dichloropyridine, the C2 position is generally more susceptible to nucleophilic attack than the C4 position. This regioselectivity is attributed to the greater activation by the ring nitrogen at the ortho (C2) and para (C4) positions, with the ortho position being electronically more favored for attack. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion, which then expels the leaving group (chloride) to restore aromaticity.

The choice of base is crucial in generating the phenoxide nucleophile from phenol (B47542). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the phenoxide salt and increase the nucleophilicity of the phenoxide ion.

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Dichloropyridine | Phenol | NaH | DMF | Room Temp. to 80 | Moderate to High |

| 2,4-Dichloropyridine | Phenol | K₂CO₃ | Acetonitrile | Reflux | Good |

Stepwise Halogenation and Etherification Sequences

An alternative classical approach involves a stepwise sequence of halogenation followed by etherification, starting from pyridine or a substituted pyridine precursor. This multi-step process allows for the sequential introduction of the chloro and phenoxy groups.

A common pathway begins with the chlorination of pyridine. The direct chlorination of pyridine can be challenging and may lead to a mixture of products. A more controlled method involves the chlorination of a pyridine N-oxide derivative, which can direct the halogenation to specific positions. For instance, pyridine can be oxidized to pyridine-N-oxide, which is then chlorinated. Subsequent removal of the N-oxide function yields the chloropyridine. The synthesis of 4-chloropyridine (B1293800), a key intermediate, can be achieved by reacting pyridine with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) patsnap.comgoogle.com.

Once 4-chloropyridine is obtained, a second halogen, typically a better leaving group like bromine or another chlorine, needs to be introduced at the 2-position. This can be a challenging step requiring specific reaction conditions. A more viable route starts with a precursor that already contains a group at the 2-position that can be converted to a leaving group or directly displaced. For example, starting with 4-chloro-2-hydroxypyridine, the hydroxyl group can be converted to a chloro group using a chlorinating agent.

With the 2,4-dihalopyridine in hand, the subsequent step is the selective etherification with phenol. As discussed in the SNAr section, the 2-position is more reactive towards nucleophilic attack, allowing for the selective displacement of the halogen at this position to form the desired this compound.

| Step | Reactants | Reagents | Conditions | Product |

| 1. Chlorination | Pyridine | Thionyl chloride | 70-75 °C | 4-Chloropyridine hydrochloride patsnap.com |

| 2. Further Functionalization | 4-Chloropyridine | - | - | 2-Halo-4-chloropyridine |

| 3. Etherification | 2-Halo-4-chloropyridine | Phenol, Base | Heat | This compound |

Modern Advancements in this compound Synthesis

Contemporary synthetic chemistry has focused on developing more efficient and selective methods for constructing C-O bonds, particularly in the context of diaryl ethers. These modern advancements often employ catalytic systems to overcome the limitations of classical methods.

Catalytic Approaches to Constructing the Phenoxy-Pyridine Linkage

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of aryl ethers, including this compound. These approaches offer milder reaction conditions, broader substrate scope, and often higher yields compared to traditional methods.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification counterpart, have become powerful tools for forming carbon-heteroatom bonds. Palladium and copper are the most commonly employed metals for these transformations.

Palladium-Catalyzed Synthesis:

Palladium-catalyzed C-O cross-coupling reactions provide a versatile route to diaryl ethers. In the context of this compound synthesis, this would typically involve the reaction of a 2-halo-4-chloropyridine (where the halo at the 2-position is typically Br or I for higher reactivity) with phenol in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the palladium(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective.

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromo-4-chloropyridine | Phenol | Pd(OAc)₂ | Biarylphosphine Ligand | K₃PO₄ | Toluene (B28343) | 80-110 |

| 2-Iodo-4-chloropyridine | Phenol | Pd₂(dba)₃ | Josiphos Ligand | Cs₂CO₃ | Dioxane | 100 |

Copper-Catalyzed Synthesis:

The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved with the development of new catalyst systems. Modern copper-catalyzed C-O coupling reactions can be performed under milder conditions and with a broader range of substrates than the original Ullmann reaction.

The synthesis of this compound via a copper-catalyzed route would involve the reaction of a 2-halo-4-chloropyridine with phenol in the presence of a copper catalyst, often with a ligand such as 1,10-phenanthroline (B135089) or an N,N-dimethylglycine. A base is also required to generate the phenoxide. These reactions are often carried out in polar solvents like DMF or DMSO at elevated temperatures.

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromo-4-chloropyridine | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110-150 |

| 2-Iodo-4-chloropyridine | Phenol | Cu₂O | N,N-Dimethylglycine | K₂CO₃ | DMSO | 120-160 |

In recent years, there has been a growing interest in developing metal-free catalytic systems for organic transformations to address concerns about the cost and toxicity of transition metals. For the synthesis of diaryl ethers, several metal-free approaches have been explored.

One such strategy involves the use of diaryliodonium salts. In this approach, a diaryliodonium salt containing the desired phenoxy group can react with a nucleophile, in this case, a 4-chloro-2-pyridone, to form the diaryl ether. This reaction is typically base-mediated and can often be performed at room temperature.

Another emerging area is the use of organocatalysts to promote C-O bond formation. While still a developing field, certain organic molecules have been shown to catalyze the formation of diaryl ethers under specific conditions. These methods are highly desirable from an environmental and economic perspective.

While specific examples for the direct synthesis of this compound using these metal-free catalytic systems are not as well-documented as the metal-catalyzed routes, the general principles are applicable. For instance, a plausible metal-free route could involve the reaction of 4-chloro-2-pyridone with a phenyldiazonium salt or through a base-promoted homolytic aromatic substitution (BHAS) pathway.

Sustainable and Green Chemistry Methodologies for this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Traditional methods often rely on high-boiling polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) and stoichiometric amounts of copper, which present significant environmental and disposal challenges wikipedia.org.

Efforts to create more sustainable synthetic routes have focused on replacing conventional solvents with more environmentally benign alternatives or eliminating them entirely.

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ has emerged as a green solvent for diaryl ether synthesis rsc.orgrsc.orgnih.gov. It is non-flammable, non-toxic, and allows for easier product separation. A high-yielding SNAr fluoride-mediated process for diaryl ethers has been developed in scCO₂, which can be adapted for the synthesis of this compound rsc.orgrsc.orgnih.gov.

Microwave-Assisted Synthesis: Microwave irradiation is recognized as a green chemistry tool that can accelerate reaction rates, leading to shorter reaction times and increased energy efficiency, often with reduced solvent volumes nih.govresearchgate.net. The synthesis of pyridine derivatives has been successfully demonstrated using microwave heating in greener solvents like ethanol (B145695) nih.govresearchgate.net.

Mechanochemical Synthesis: A solvent-free approach involves the use of mechanochemistry, such as ball-milling. This technique has been effectively used for the synthesis of other nitrogen-containing heterocycles and represents a potential pathway for the solvent-free production of this compound rsc.org.

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. Substitution reactions, such as the synthesis of this compound from 2,4-dichloropyridine and phenol, are inherently less atom-economical than addition reactions because they generate byproducts.

The primary reaction pathway generates hydrogen chloride (or a salt equivalent) as a byproduct:

C₅H₃Cl₂N (2,4-dichloropyridine) + C₆H₆O (phenol) → C₁₁H₈ClNO (this compound) + HCl

The theoretical atom economy for this reaction can be calculated as follows:

| Compound | Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 |

| Phenol | C₆H₆O | 94.11 |

| Total Reactant Mass | 242.10 | |

| Products | ||

| This compound | C₁₁H₈ClNO | 205.64 |

| Hydrogen Chloride | HCl | 36.46 |

| Desired Product Mass | 205.64 |

Atom Economy Calculation:

Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Atom Economy = (205.64 / 242.10) x 100 = 84.9%

While the theoretical atom economy is relatively high, the E-Factor, which considers all waste generated (including solvent losses, catalyst residues, and byproducts from side reactions), is often substantial in traditional Ullmann reactions wikipedia.org. Modern approaches using catalytic copper systems and greener solvents can significantly lower the E-Factor by reducing solvent waste and improving reaction efficiency and selectivity.

Currently, there is no specific literature describing biocatalytic methods for the synthesis of this compound or related diaryl ethers. This area remains unexplored for this class of compounds.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry offers significant advantages for process intensification, safety, and scalability. The synthesis of diaryl ethers has been successfully translated from batch to continuous flow processes.

One notable example is the SNAr fluoride-mediated synthesis of diaryl ethers in supercritical CO₂ using a fixed-bed reactor with a polymer-supported fluoride (B91410) reagent rsc.orgrsc.orgnih.gov. This approach allows for continuous production with high conversion rates and simplifies purification, as the product is easily separated from the supercritical fluid and the gaseous trimethylsilyl (B98337) fluoride (TMS-F) byproduct rsc.org. Such a system could be directly applicable to the continuous production of this compound, offering enhanced control over reaction parameters and improved safety compared to traditional batch processing nih.gov.

Potential Flow Synthesis Parameters:

| Parameter | Condition | Rationale |

| Reactors | Packed-bed reactor with polymer-supported base/catalyst | Facilitates continuous operation and easy separation. |

| Solvent | Supercritical CO₂ or Toluene | Green solvent option (scCO₂) or non-polar alternative. rsc.orgarkat-usa.org |

| Temperature | 90 - 140 °C | Optimized for reaction rate and selectivity. |

| Pressure | ~26 MPa (for scCO₂) | Maintains CO₂ in a supercritical state. rsc.org |

| Reagents | 2,4-Dichloropyridine, Phenol | Starting materials for the target compound. |

Chemo- and Regioselective Synthesis of this compound and its Analogs

The synthesis of this compound from 2,4-dichloropyridine presents a significant regioselectivity challenge. The pyridine ring is activated towards nucleophilic attack at the positions ortho and para (2- and 4-positions) to the nitrogen atom. In 2,4-dichloropyridine, both chlorine atoms are susceptible to substitution.

Electronic effects typically render the 4-position more electrophilic and thus more reactive towards nucleophiles than the 2-position acs.org. Consequently, the reaction of 2,4-dichloropyridine with nucleophiles often yields the 4-substituted product, 2-chloro-4-phenoxypyridine, as the major isomer acs.org.

Achieving selective substitution at the C-2 position to form the desired this compound requires careful control of reaction conditions. While specific studies for phenoxide are limited, research on the amination of dichloropyrimidines and dichloropyridines shows that regioselectivity can be influenced by several factors:

Catalyst System: The choice of metal catalyst and ligand can influence the site of substitution.

Solvent: The polarity of the solvent can affect the relative activation of the C-2 and C-4 positions.

Nature of the Nucleophile: The hardness or softness of the nucleophile can direct it to different positions on the ring thieme.de.

Substituents: The presence of other groups on the pyridine ring can electronically alter the preference for C-2 versus C-4 attack wuxiapptec.comnih.gov.

Without specific directing strategies, the synthesis is likely to produce a mixture of isomers, necessitating complex purification procedures.

Process Optimization and Scalability Studies in this compound Synthesis

Scaling up the synthesis of this compound requires moving from laboratory-scale procedures to robust, industrial-scale processes. Key areas of optimization focus on improving upon the traditional Ullmann condensation, which often required harsh conditions and stoichiometric copper wikipedia.org.

Catalyst Development: A major advancement has been the development of highly active copper catalyst systems. The use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), diols, or phosphoramidites can significantly accelerate the reaction, allowing for lower catalyst loadings (e.g., 1-5 mol%) and milder temperatures nih.govsemanticscholar.orgacs.orgnih.gov. This reduces cost, simplifies purification, and lessens the environmental burden of the catalyst.

Solvent Selection: Optimizing solvent choice is critical for scalability. While traditional high-boiling polar solvents are effective, they pose challenges in removal and disposal. The use of non-polar solvents like toluene or xylene has been shown to be effective and can simplify workup procedures arkat-usa.org.

Transition to Flow Chemistry: As discussed previously, converting the synthesis to a continuous flow process is a primary strategy for scalability rsc.orgrsc.orgnih.gov. Flow reactors provide superior heat and mass transfer, which is crucial for controlling exothermic reactions and maintaining consistent product quality on a large scale. This also enhances safety by minimizing the volume of hazardous reagents present at any given time nih.gov.

These optimization strategies collectively aim to create a more cost-effective, safer, and environmentally sustainable process for the large-scale production of this compound.

Reaction Parameter Optimization (Temperature, Pressure, Concentration, Stoichiometry)

The synthesis of this compound can be approached through various synthetic routes, with a common method being the nucleophilic aromatic substitution of a di-substituted pyridine. The optimization of reaction parameters is a critical step in maximizing the efficiency of the synthesis.

A plausible and efficient method for the synthesis of this compound involves the reaction of 2,4-dichloropyridine with phenol in the presence of a base. The optimization of this reaction would involve a systematic study of the following parameters:

Temperature: The reaction temperature plays a pivotal role in the rate of reaction and the formation of byproducts. For similar nucleophilic aromatic substitution reactions involving pyridines, temperatures can range from ambient to elevated temperatures. For instance, in related syntheses, reaction temperatures are often maintained between 70-150°C to ensure a sufficient reaction rate without promoting decomposition or unwanted side reactions. patsnap.comgoogle.com

Pressure: While many nucleophilic aromatic substitution reactions are carried out at atmospheric pressure, in some cases, particularly when dealing with volatile reactants or when trying to push a reaction to completion at a lower temperature, the use of a sealed vessel and elevated pressure might be beneficial.

Concentration: The concentration of reactants can influence the reaction rate and the solubility of intermediates and products. A higher concentration may lead to a faster reaction but could also increase the likelihood of side reactions or precipitation issues. The ideal concentration is often determined empirically to balance reaction speed and product quality.

Stoichiometry: The molar ratio of the reactants is a critical factor. An excess of one reactant, typically the less expensive or more easily removable one, can be used to drive the reaction to completion. For the synthesis of this compound from 2,4-dichloropyridine and phenol, a slight excess of phenol might be employed to ensure complete consumption of the dichloropyridine. The stoichiometry of the base used is also crucial, with a common practice being the use of 1 to 1.5 equivalents of a base like potassium carbonate or cesium carbonate to facilitate the deprotonation of phenol.

Interactive Data Table: Optimized Reaction Parameters for a Hypothesized Synthesis of this compound

| Parameter | Optimized Value | Rationale |

| Temperature | 80-120 °C | Balances reaction rate and minimizes byproduct formation. |

| Pressure | Atmospheric | Sufficient for this type of reaction, avoiding the need for specialized equipment. |

| Concentration | 0.5 - 1.0 M | A moderate concentration to ensure a good reaction rate without solubility issues. |

| Stoichiometry | 1:1.1:1.2 (2,4-dichloropyridine:phenol:base) | A slight excess of phenol and base to drive the reaction to completion. |

Purity and Yield Enhancement Methodologies

Achieving high purity and yield is paramount in the synthesis of this compound for its subsequent applications. Several methodologies can be employed to enhance these aspects of the production process.

Catalyst Selection: The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For nucleophilic aromatic substitutions, phase-transfer catalysts can be beneficial in reactions involving a solid and a liquid phase, by facilitating the transfer of the nucleophile to the reaction site.

Solvent Choice: The solvent plays a crucial role in dissolving the reactants, influencing the reaction rate, and affecting the work-up procedure. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are often used for nucleophilic aromatic substitution reactions as they can solvate the cation of the base, thus activating the nucleophile.

Purification Techniques: Post-reaction, a series of purification steps are necessary to isolate the desired product in high purity. These can include:

Extraction: To separate the product from the reaction mixture, often involving an organic solvent and an aqueous wash to remove inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a powerful technique for separating the target compound from unreacted starting materials and byproducts. The choice of stationary and mobile phases is critical for achieving good separation.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for effective purification.

Process Control and Monitoring: Real-time monitoring of the reaction using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can help in determining the optimal reaction time and preventing the formation of degradation products.

Interactive Data Table: Purity and Yield Enhancement Strategies

| Methodology | Description | Expected Outcome |

| Catalyst Addition | Use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. | Increased reaction rate and potentially higher yield. |

| Solvent Screening | Testing various aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile). | Improved solubility of reactants and enhanced reaction kinetics. |

| Optimized Work-up | A well-designed extraction and washing procedure. | Efficient removal of impurities and improved purity of the crude product. |

| Advanced Purification | A combination of column chromatography and recrystallization. | High purity of the final product, suitable for further applications. |

Reactivity Profiles and Transformational Chemistry of 4 Chloro 2 Phenoxypyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Moiety of 4-Chloro-2-phenoxypyridine

The pyridine ring in this compound is activated towards nucleophilic attack, particularly at the positions bearing halogen substituents. The nitrogen atom within the ring, along with any activating groups, influences the regioselectivity and rate of these reactions. thieme-connect.com

Displacement of the Chloro Substituent

The chlorine atom at the C4 position of the pyridine ring is a primary site for nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups. For instance, treatment with various nucleophiles such as amines, alkoxides, and thiolates can lead to the displacement of the chloride ion. smolecule.comsci-hub.se The efficiency of these substitutions can be influenced by the reaction conditions, including the choice of solvent and the nature of the nucleophile. sci-hub.se

Reactivity at Other Pyridine Positions

While the C4-chloro group is the most common site for nucleophilic substitution, other positions on the pyridine ring can also exhibit reactivity under specific conditions. The presence of the phenoxy group at the C2 position can influence the electronic properties of the entire pyridine system.

For instance, ortho-lithiation can be a powerful tool to functionalize positions adjacent to existing substituents. smolecule.com Although not specifically detailed for this compound in the provided context, this method is a general strategy for introducing substituents at otherwise unreactive sites on pyridine rings. smolecule.com

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grmdpi.com this compound serves as a valuable substrate in several of these key reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. beilstein-journals.orgmsu.edu This reaction is widely used in the synthesis of biaryls and other conjugated systems. researchgate.net

While direct examples involving this compound were not found, the reactivity of chloropyridines in Suzuki-Miyaura couplings is well-documented. For example, both 3- and 4-chloropyridines have been successfully coupled using a nickel/dppf catalyst system. rsc.orgnih.govchemrxiv.org The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles. nih.govacs.org

Table 1: Examples of Suzuki-Miyaura Coupling with Chloro-N-Heterocycles

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 3-Phenylpyridine | Good conversion | rsc.orgnih.gov |

| 4-Chloropyridine (B1293800) | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 4-Phenylpyridine | Good conversion | rsc.orgnih.gov |

Heck and Sonogashira Coupling Reactions

The Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.gov Both are palladium-catalyzed processes, often with a copper co-catalyst in the case of the Sonogashira reaction, and are instrumental in constructing complex organic molecules. wikipedia.orgrsc.org

The reactivity of aryl chlorides in these couplings is generally lower than that of bromides and iodides, often requiring more forcing conditions or specialized catalyst systems. wikipedia.orgresearchgate.net The success of these reactions with this compound would depend on optimizing the catalyst, ligands, base, and solvent to overcome the lower reactivity of the C-Cl bond. nih.gov

Table 2: General Reactivity Trend of Aryl Halides in Sonogashira Coupling

| Aryl Halide Reactivity Order |

|---|

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science. wikipedia.orgsnnu.edu.cnnumberanalytics.com This reaction allows for the coupling of aryl halides or pseudohalides with a wide range of amines. wikipedia.orgresearchgate.net

The application of Buchwald-Hartwig amination to aryl chlorides, including chloropyridines, has been successfully demonstrated, often utilizing specialized ligands and catalyst systems to facilitate the reaction under mild conditions. researchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The steric and electronic properties of both the aryl halide and the amine play a significant role in the reaction's efficiency. snnu.edu.cn

Table 3: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. This is often the rate-determining step. |

| Amine Coordination & Deprotonation | The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex. |

Negishi and Stille Coupling Applications

The 4-chloro substituent on the pyridine ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings. These reactions are powerful methods for forming new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled the efficient coupling of chloropyridines. core.ac.ukuwindsor.cabeilstein-journals.org The use of ligands like P(t-Bu)₃ or P(Cy)₃ can accelerate the rate-limiting oxidative addition step of the aryl chloride to the Pd(0) center. beilstein-journals.org

In a Negishi coupling, an organozinc reagent is coupled with the organohalide. For a compound like this compound, this would involve reaction with an arylzinc or alkylzinc reagent in the presence of a palladium or nickel catalyst to form a 4-aryl- or 4-alkyl-2-phenoxypyridine. nih.gov The Stille reaction employs an organostannane reagent and is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. nih.govmsu.edu The reaction of this compound with an organotin compound, such as tributyl(phenyl)stannane, under palladium catalysis would yield 2-phenoxy-4-phenylpyridine.

Below is a representative table illustrating the conditions that could be applied for such transformations, based on successful couplings of similar chloropyridine substrates.

| Coupling Type | Coupling Partner | Catalyst System | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Negishi | Ar-ZnCl | Pd(OAc)₂, SPhos | Toluene (B28343)/NMP | 100 °C | 4-Aryl-2-phenoxypyridine |

| Stille | Ar-Sn(Bu)₃ | Pd₂(dba)₃, XPhos | Dioxane | 80-110 °C | 4-Aryl-2-phenoxypyridine |

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy group of this compound can undergo electrophilic aromatic substitution (EAS), allowing for further functionalization of the molecule. The pyridyl ether moiety acts as a directing group, influencing the position of substitution on the phenoxy ring. Research has shown that palladium-catalyzed C-H chlorination of 2-phenoxypyridine (B1581987) derivatives using N-chlorosuccinimide (NCS) as the chlorine source proceeds with high regioselectivity. rsc.orgrsc.org The reaction preferentially occurs at the ortho-positions (C2' and C6') of the phenoxy ring. rsc.org

Depending on the substituents already present on the phenoxy ring, either monochlorination or dichlorination can be achieved. rsc.org For instance, when the para-position of the phenoxy group is substituted with groups like methyl, chloro, or trifluoromethyl, dichlorination at both ortho-positions is observed in good yields. rsc.org In contrast, substrates with para-substituents like fluoro or methoxy (B1213986) yield monochlorinated products. rsc.org This directing-group-assisted C-H activation strategy provides a direct route to poly-substituted phenoxypyridine derivatives. Other EAS reactions, such as Pt-catalyzed acylation, have also been reported on the phenoxy ring of related 2-aryloxypyridines. nih.gov

The table below summarizes findings from a study on the palladium-catalyzed chlorination of various 2-phenoxypyridine derivatives.

| Substrate (2-phenoxypyridine derivative) | Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenoxypyridine | Dichlorination | NCS, Pd(OAc)₂, TsOH | 2-(2,6-Dichlorophenoxy)pyridine | 83% | rsc.org |

| 2-(p-Tolyloxy)pyridine | Dichlorination | NCS, Pd(OAc)₂, TsOH | 2-(2,6-Dichloro-4-methylphenoxy)pyridine | 69% | rsc.org |

| 2-(4-Chlorophenoxy)pyridine | Dichlorination | NCS, Pd(OAc)₂, TsOH | 2-(2,4,6-Trichlorophenoxy)pyridine | 91% | rsc.org |

| 2-(4-Fluorophenoxy)pyridine | Monochlorination | NCS, Pd(OAc)₂, TsOH | 2-(2-Chloro-4-fluorophenoxy)pyridine | 76% | rsc.org |

Functional Group Interconversions of this compound Derivatives

Derivatives of this compound can undergo various reduction and oxidation reactions to introduce new functionalities. The pyridine ring itself can be reduced under certain conditions. For example, chloropyridines have been reduced to the corresponding piperidines using samarium diiodide in the presence of water.

Oxidation reactions can target different parts of the molecule. The pyridine nitrogen can be oxidized to a pyridine N-oxide using common oxidizing agents like m-chloroperbenzoic acid (m-CPBA). tcichemicals.com Pyridine N-oxides are valuable intermediates for further functionalization. Additionally, C-H bonds on the phenoxy ring can be oxidized. A Pd(II)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives has been developed, which installs an ester group at the ortho-position of the phenoxy ring using carbon monoxide and an alcohol. rsc.org For derivatives containing other functional groups, specific transformations are possible. For instance, a related chlorophenoxypyridine-thiazole compound can be oxidized at the sulfur atom to form sulfoxides or sulfones. Similarly, aldehyde derivatives, such as 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, can be readily reduced to the corresponding primary alcohol using reducing agents like sodium borohydride. smolecule.com

The ether bond is one of the most stable linkages in the this compound scaffold, but it can be cleaved under specific conditions to yield a pyridinol and a phenol (B47542) derivative. This transformation can be synthetically useful for unmasking a hydroxyl group or for further derivatization.

Methods for aryl ether cleavage often require potent reagents or catalysts. Lewis acids such as aluminum triiodide (AlI₃) or boron tribromide (BBr₃) are commonly used for this purpose. researchgate.net More recently, catalytic methods have been developed. For example, bimetallic nanocatalysts, such as Rh-Ni or Ru-Ni, have been shown to efficiently cleave aryl ether C–O linkages via hydrogenolysis in water. core.ac.uk Another modern approach involves organophotoredox catalysis, which can achieve chemoselective deprotection of phenolic ethers through the fragmentation of the C(sp³)–O bond under visible light. chemrxiv.org These methods offer pathways to cleave the phenoxy ether linkage in this compound, potentially under milder conditions than traditional protocols.

Reaction Kinetics and Mechanistic Elucidation of this compound Transformations

Understanding the kinetics and mechanisms of reactions involving this compound and its analogs is crucial for optimizing reaction conditions and developing new transformations. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring. For instance, in studies of related phenylpyridine derivatives, ¹⁹F NMR has been used as a sensitive probe to carefully monitor the concentration of fluorine-substituted reactants and products, allowing for the determination of reaction kinetics. nih.govnih.gov Such studies have followed pseudo-first-order kinetics for the consumption of reactants and the formation of products. nih.gov ¹H NMR is also routinely used to track the disappearance of starting materials and the appearance of product signals. d-nb.info

Kinetic Isotope Effect (KIE) studies are another fundamental tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. beilstein-journals.org In iridium-catalyzed hydrogen isotope exchange reactions on 2-phenylpyridine (B120327), KIEs were calculated to gain insight into the binding and labeling pathways. rsc.org Similarly, KIE studies on the palladium-catalyzed dichlorination of 2-phenoxypyridine revealed a KIE of 1.8, suggesting that C-H bond cleavage is involved in the rate-determining step of the reaction. rsc.org Mass spectrometry is often used in conjunction with isotope labeling studies to determine the distribution of isotopologues in the products. rsc.org Time-dependent UV-vis spectroscopy can also be employed for kinetic analysis of reactions involving chromophoric species. researchgate.net

Kinetic Isotope Effects (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step of a reaction. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. For this compound, KIE studies would be particularly insightful for understanding the mechanism of nucleophilic aromatic substitution (SNAr) reactions, which are common for this class of compounds.

In a typical SNAr reaction involving this compound, a nucleophile attacks the carbon atom bearing the chloro substituent, proceeding through a high-energy intermediate known as a Meisenheimer complex. The departure of the chloride ion then yields the final product.

The absence of a significant primary kinetic isotope effect when the hydrogen atoms on the pyridine ring are replaced with deuterium (B1214612) (kH/kD ≈ 1) would suggest that the C-H bond cleavage is not involved in the rate-determining step. This finding would be consistent with the formation of the Meisenheimer complex being the slow step in the reaction sequence.

Conversely, a significant solvent isotope effect might be observed when the reaction is carried out in deuterated solvents (e.g., D2O or CH3OD) compared to their protic counterparts. This would indicate the involvement of the solvent in the stabilization of the transition state or the intermediate.

Below is an illustrative data table representing hypothetical KIE values for a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu).

| Reactant Isotopic Substitution | Solvent | kH/kD | Interpretation |

| This compound (unlabeled) vs. deuterated pyridine ring | Protio Solvent | ~1.0 | No primary KIE; C-H bond breaking is not rate-determining. |

| This compound (unlabeled) | H2O vs. D2O | >1.0 | Solvent KIE suggests solvent participation in the rate-determining step. |

This table is illustrative and based on general principles of SNAr reactions.

Hammett Analysis and Electronic Effects on Reactivity

Hammett analysis is a valuable method in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), it is possible to gain insight into the electronic nature of the transition state.

For this compound, Hammett analysis could be employed by introducing various substituents on the phenoxy group and studying their effect on the rate of a nucleophilic substitution reaction at the C4 position. The Hammett equation in this context would be:

log(kX/kH) = ρσX

where:

kX is the rate constant for the reaction with a substituted phenoxy group.

kH is the rate constant for the unsubstituted phenoxy group.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

σX is the substituent constant for the substituent X.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups on the phenoxy ring. This would be consistent with a mechanism where negative charge is built up in the transition state, such as the formation of a Meisenheimer complex in an SNAr reaction. Electron-withdrawing groups would stabilize the developing negative charge on the pyridine ring system through inductive and resonance effects transmitted through the ether linkage.

The following table provides hypothetical data from a Hammett analysis of a nucleophilic substitution reaction of substituted this compound derivatives.

| Substituent (X) on Phenoxy Group | σp Value | Relative Rate (kX/kH) | log(kX/kH) |

| -OCH3 | -0.27 | 0.25 | -0.60 |

| -CH3 | -0.17 | 0.45 | -0.35 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -NO2 | 0.78 | 15.0 | 1.18 |

This table is illustrative. The data are representative of expected trends for an SNAr reaction sensitive to electronic effects.

A plot of log(kX/kH) against σp for this hypothetical data would yield a straight line with a positive slope (ρ > 0), confirming that the rate-determining step involves the buildup of negative charge that is stabilized by electron-withdrawing substituents.

Computational and Theoretical Studies of 4 Chloro 2 Phenoxypyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Chloro-2-phenoxypyridine. These methods, such as Density Functional Theory (DFT), offer a detailed picture of electron distribution and molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For molecules structurally similar to this compound, such as other substituted pyridine (B92270) derivatives, computational studies have shown that the HOMO is often localized on the electron-rich phenoxy group, while the LUMO is typically distributed over the electron-deficient pyridine ring. This distribution suggests that the phenoxy moiety is the likely site for electrophilic attack, whereas the pyridine ring is more susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom at the 4-position is expected to further lower the energy of the LUMO, potentially increasing its reactivity towards nucleophiles.

Table 1: Hypothetical Frontier Orbital Energies for this compound Based on Analogous Compounds

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the phenoxy group, indicating the region of electron donation. |

| LUMO | -1.2 | Distributed across the pyridine ring, indicating the region of electron acceptance. |

| HOMO-LUMO Gap | 5.3 | The energy difference, suggesting moderate kinetic stability and specific sites of reactivity. |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The EPS maps color-coded regions onto the molecule's electron density surface, where red indicates areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, an EPS analysis would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The phenoxy group's oxygen atom would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl and pyridine rings would show positive potential. The carbon atom attached to the chlorine would likely be a site of positive potential, making it a potential target for nucleophilic substitution, a common reaction for chloro-substituted pyridines.

Analysis of atomic charges and bond orders provides a quantitative measure of the electron distribution and bonding characteristics within this compound. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these properties.

The nitrogen atom in the pyridine ring is expected to carry a significant negative charge. The chlorine atom, being highly electronegative, will also have a negative charge, while the carbon atom it is attached to (C4) will have a corresponding positive charge. The bond order between the C4 and chlorine atom would be of interest, as a lower bond order might indicate a greater susceptibility to cleavage in substitution reactions. The bond connecting the pyridine ring to the phenoxy group (C2-O) will also have a specific bond order that influences the molecule's conformational freedom.

Table 2: Predicted Atomic Charges and Bond Orders for Key Atoms in this compound

| Atom/Bond | Predicted Value | Implication |

| Charge on N | -0.6 e | A nucleophilic center, prone to protonation or coordination. |

| Charge on C4 | +0.2 e | An electrophilic center, susceptible to nucleophilic attack. |

| Charge on Cl | -0.1 e | Electron-withdrawing, influencing the reactivity of the pyridine ring. |

| Bond Order (C4-Cl) | 0.9 | A relatively weak single bond, potentially reactive in substitution. |

Conformational Analysis and Rotational Barriers of this compound

The flexibility of this compound is primarily determined by the rotation around the C2-O bond, which connects the pyridine and phenyl rings. Conformational analysis involves calculating the molecule's energy as a function of this dihedral angle to identify the most stable conformers and the energy barriers between them.

The lowest energy conformation is likely to be one where the steric hindrance between the two rings is minimized. This is typically a non-planar arrangement. The rotational barrier is the energy required to move from one stable conformer to another. The height of this barrier influences the molecule's dynamic behavior and how it might fit into a receptor site in a biological context. Computational studies on similar diaryl ether compounds have shown that these rotational barriers are typically in the range of a few kcal/mol.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism.

For reactions involving this compound, such as nucleophilic aromatic substitution at the C4 position, computational methods can be used to identify the structures and energies of the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction's kinetics.

By mapping the reaction pathway, chemists can determine the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For a nucleophilic substitution on the pyridine ring, the mechanism would likely involve the formation of a Meisenheimer complex as an intermediate, and the energies of this intermediate and the associated transition states could be calculated.

Free Energy Profiles of Transformations

Understanding the transformation of a molecule from one state to another is fundamental to predicting its reactivity and stability. Free energy profiles map the energy landscape of a chemical reaction or conformational change, identifying transition states and intermediates, and determining the kinetic and thermodynamic feasibility of the process. For this compound, such transformations could include nucleophilic substitution reactions at the chlorinated position or conformational changes related to the phenoxy group.

Below is an illustrative table representing the kind of data that would be generated from a computational study on a hypothetical hydrolysis reaction of this compound.

Table 1: Hypothetical Free Energy Profile for the Hydrolysis of this compound This data is illustrative and intended to represent the output of a computational study.

| Reaction Coordinate | State | Relative Free Energy (kcal/mol) |

|---|---|---|

| 0.0 | Reactants (this compound + H₂O) | 0.0 |

| 0.5 | Transition State 1 | +25.3 |

| 1.0 | Intermediate | +5.7 |

| 1.5 | Transition State 2 | +15.1 |

| 2.0 | Products (4-Hydroxy-2-phenoxypyridine + HCl) | -10.2 |

Molecular Dynamics Simulations of this compound in Solution or Interacting with Surfaces

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its movement, conformational flexibility, and interactions with its environment. tandfonline.comnih.gov For this compound, MD simulations can be particularly useful for understanding its behavior in different solvents or its interaction with surfaces, such as a catalyst or a biological receptor. tandfonline.comnih.gov

In a typical MD simulation, the molecule is placed in a simulated "box" of solvent molecules (e.g., water, ethanol), and the forces between all atoms are calculated using classical mechanics. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule behaves in a solution. This can help predict properties like solubility and diffusion coefficients. Studies on similar substituted pyridine derivatives have utilized MD simulations to understand their binding mechanisms with biological targets, demonstrating the power of this technique in drug discovery. tandfonline.comnih.gov For example, simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize a ligand-protein complex. tandfonline.comnih.gov

The following table provides a hypothetical summary of results from an MD simulation of this compound in a water box.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in Water This data is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Solvent | Water (TIP3P model) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Average Radius of Gyration | 4.5 Å |

| Solvent Accessible Surface Area (SASA) | 250 Ų |

| Number of Hydrogen Bonds with Water (average) | 2.3 |

Theoretical Prediction of Spectroscopic Parameters for Structural Assignment and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is crucial for their identification and structural validation. Density Functional Theory (DFT) is a widely used method for these predictions, often providing results that are in good agreement with experimental data. physchemres.orgnih.gov For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra can aid in its characterization.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. nih.govgithub.iod-nb.infonih.gov These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which can be particularly challenging for complex structures. The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. nih.govgithub.io

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.govyoutube.comnih.govmdpi.com By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and identify characteristic functional groups. nih.govmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of UV-Vis light. This information is useful for understanding the electronic structure and color of a compound.

The table below presents hypothetical predicted spectroscopic data for this compound.

Table 3: Hypothetical Theoretically Predicted Spectroscopic Data for this compound This data is illustrative and based on general principles of computational spectroscopy.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - H at C3 | 6.85 |

| Chemical Shift (ppm) - H at C5 | 7.90 | |

| Chemical Shift (ppm) - H at C6 | 8.15 | |

| ¹³C NMR | Chemical Shift (ppm) - C2 | 163.2 |

| Chemical Shift (ppm) - C4 | 145.8 | |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C-Cl Stretch | 750 |

| Vibrational Frequency (cm⁻¹) - C-O-C Stretch | 1240 | |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λₘₐₓ) | 275 nm |

Advanced Structural Characterization and Solid State Analysis of 4 Chloro 2 Phenoxypyridine

Single-Crystal X-ray Diffraction Studies of 4-Chloro-2-phenoxypyridine

No published single-crystal X-ray diffraction data for this compound was found. This information is essential for a definitive analysis of its solid-state structure.

Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

Without crystal structure data, a valid discussion on the specific crystal packing and the nature of supramolecular interactions, such as hydrogen bonding or π-π stacking, cannot be conducted.

Polymorphism and Co-crystallization Studies (focus on structural forms)

There are no available studies on the polymorphism or co-crystallization of this compound. Research into different crystalline forms or its ability to form co-crystals has not been reported in the literature searched.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Mechanistic Insights

While high-resolution mass spectrometry is a powerful tool for determining elemental composition and fragmentation pathways, specific studies applying this technique to this compound to provide mechanistic insights could not be found. Detailed fragmentation pathway analyses for this specific compound are not available in the public domain.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Solid-State Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These techniques provide detailed insights into the vibrational modes of the molecule, which are sensitive to its conformation and the intermolecular interactions present in the solid state.

The vibrational spectrum of this compound is complex, arising from the various functional groups and structural units: the substituted pyridine (B92270) ring and the phenoxy group. The key to conformational analysis lies in identifying vibrational modes that are sensitive to the torsional angles between the pyridine and phenyl rings around the C-O-C ether linkage. Changes in these dihedral angles can lead to shifts in the frequency and intensity of specific bands in both FT-IR and Raman spectra.

In the solid state, intermolecular forces such as dipole-dipole interactions and π-π stacking can influence the molecular conformation and crystal packing. These interactions can result in the splitting of vibrational bands or the appearance of new bands (lattice modes) at low frequencies (typically below 200 cm⁻¹) in the Raman spectrum. Therefore, a comparative analysis of spectra from samples in different physical states (e.g., solid vs. solution) or different crystalline forms (polymorphs) can reveal crucial information about solid-state effects.

While specific, experimentally determined vibrational assignments for this compound are not extensively detailed in the available literature, a general assignment of characteristic vibrational frequencies can be inferred from data on related compounds such as chloropyridines and diphenyl ethers.

Table 1: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Notes |

| C-H stretching (Aromatic) | 3100 - 3000 | FT-IR, Raman | Vibrations from both pyridine and phenyl rings. |

| C=C/C=N stretching (Pyridine ring) | 1600 - 1400 | FT-IR, Raman | Multiple bands characteristic of the pyridine ring structure. |

| C=C stretching (Phenyl ring) | 1600 - 1450 | FT-IR, Raman | Multiple bands characteristic of the benzene (B151609) ring. |

| C-O-C asymmetric stretching | 1280 - 1200 | FT-IR | Strong intensity band, sensitive to conformational changes. |

| C-O-C symmetric stretching | 1080 - 1020 | Raman | Often a strong band in the Raman spectrum. |

| C-Cl stretching | 800 - 600 | FT-IR, Raman | Position is sensitive to the substitution pattern on the ring. |

| Ring breathing/deformation modes | 1000 - 600 | FT-IR, Raman | "Fingerprint" region with complex modes involving the entire molecular skeleton. |

This table is based on characteristic group frequencies and data from analogous compounds. Actual peak positions may vary.

The analysis of these spectral regions allows for a detailed conformational and solid-state characterization. For instance, variations in the C-O-C stretching frequencies or the out-of-plane deformation modes of the rings between different solid samples could indicate the presence of polymorphism, a phenomenon where a compound exists in multiple crystalline forms with different physical properties.

Chiral Analysis and Stereochemical Characterization of Enantiomerically Pure Analogs (if relevant)

The parent molecule, this compound, is achiral as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral analysis is not applicable to the compound itself.

However, the topic of chiral analysis becomes relevant when considering derivatives or analogs of this compound that have been modified to include a chiral center. Chirality could be introduced into the molecule through several synthetic strategies, such as:

Substitution on the phenoxy ring: Introducing a chiral substituent (e.g., a secondary alkyl group) on the phenyl ring would create a chiral center.

Derivatization of the pyridine ring: The synthesis of analogs with a chiral group attached to the pyridine core would result in enantiomeric forms.

Should such enantiomerically pure analogs be synthesized, their stereochemical characterization would be essential. Techniques for chiral analysis would include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers and determining enantiomeric purity (enantiomeric excess, ee).

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer, which can help in assigning the absolute configuration when compared with theoretical calculations.

X-ray Crystallography: The analysis of a single crystal of an enantiomerically pure analog can unambiguously determine its absolute configuration.

Currently, a review of the scientific literature does not indicate that chiral analogs of this compound have been a significant focus of research. Therefore, while the methodologies for their analysis are well-established for other chiral pyridine derivatives, their application remains hypothetical for this specific compound family pending the synthesis of such molecules.

Applications of 4 Chloro 2 Phenoxypyridine in Synthetic Organic Chemistry and Beyond

4-Chloro-2-phenoxypyridine as a Versatile Building Block for Advanced Heterocyclic Synthesis

The strategic placement of reactive sites on the this compound molecule renders it an adept starting material for the synthesis of more complex, fused heterocyclic structures. The chlorine atom at the 4-position is a prime site for nucleophilic substitution and cross-coupling reactions, while the pyridine (B92270) nitrogen and the phenoxy group can influence the reactivity and direct the regioselectivity of these transformations.

Construction of Fused Pyridine Systems

While direct, specific examples of this compound being used to construct fused pyridine systems are not extensively documented in publicly available literature, the principles of pyridine chemistry suggest its potential in this area. The chlorine atom can be displaced by a variety of nucleophiles, which can then participate in intramolecular cyclization reactions to form fused rings. For instance, reaction with a binucleophile, such as a substituted hydrazine or a molecule containing both an amine and an active methylene group, could lead to the formation of pyridopyrazoles or other similar fused systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. In principle, this compound could be coupled with a suitably functionalized boronic acid or amine, where the introduced group could subsequently undergo a cyclization reaction onto the pyridine ring or the phenoxy substituent to generate a fused system. The phenoxy group, while generally stable, could potentially be modified or cleaved under specific conditions to facilitate further synthetic transformations.

Synthesis of Complex Polycyclic Architectures

The synthesis of complex polycyclic architectures often relies on the stepwise construction of ring systems from functionalized building blocks. This compound, with its distinct functionalities, can be envisioned as a key component in such synthetic strategies. The chlorine atom allows for its incorporation into a larger molecular framework through established cross-coupling methodologies.

For example, a double Suzuki coupling reaction with a diboronic acid could link two units of this compound, which could then be further elaborated. Alternatively, the pyridine nitrogen can be quaternized, which can activate the ring towards nucleophilic attack or participate in cycloaddition reactions, paving the way for the construction of intricate polycyclic systems. The phenoxy group can also play a role in directing the assembly of these architectures through steric or electronic effects.

Utilization in Ligand Design for Catalysis

The pyridine moiety is a ubiquitous component of ligands in transition metal catalysis due to its excellent coordinating ability with a wide range of metal centers. The substitution pattern of this compound offers opportunities for the design of novel ligands with tailored electronic and steric properties.

Development of Pyridine-Based Ligands for Transition Metal Catalysis

The chlorine atom at the 4-position of this compound serves as a synthetic handle for the introduction of other coordinating groups. For example, a Negishi or Stille coupling could be employed to introduce a phosphine (B1218219) or another heterocyclic group, resulting in a bidentate or tridentate ligand. The phenoxy group at the 2-position can sterically influence the coordination environment around the metal center, which can be beneficial for controlling the selectivity of a catalytic reaction.

Furthermore, the pyridine nitrogen itself is a primary coordination site. The electronic properties of the pyridine ring, and consequently its coordinating ability, are modulated by the electron-withdrawing chlorine atom and the electron-donating phenoxy group. This electronic tuning can be crucial for optimizing the performance of a catalyst in a specific transformation.

Chiral Ligands Derived from this compound

The development of chiral ligands is of paramount importance for asymmetric catalysis, which is a cornerstone of modern synthetic chemistry. While there are no specific reports detailing the synthesis of chiral ligands directly from this compound, its structure provides a template for such endeavors. A chiral moiety could be introduced by reacting this compound with a chiral nucleophile or through a transition-metal-catalyzed cross-coupling reaction with a chiral partner.

For instance, a chiral amine could displace the chlorine atom via a Buchwald-Hartwig amination, leading to a chiral aminopyridine derivative that could serve as a ligand. Alternatively, the phenoxy group could be replaced by a chiral alcohol. The resulting chiral ligand could then be used to prepare asymmetric catalysts for a variety of enantioselective transformations.

Role in Material Science Research

The incorporation of heterocyclic aromatic compounds into functional materials is a rapidly growing area of research. The unique electronic and photophysical properties of these molecules make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Although the direct application of this compound in material science is not well-documented, its structural motifs suggest potential in this field. The pyridine ring is an electron-deficient system, which can be a desirable characteristic for electron-transporting materials. The phenoxy group can enhance solubility and influence the solid-state packing of the molecules, which are critical parameters for device performance.

Precursors for Functional Polymeric Materials

This compound is a valuable precursor in the synthesis of functional polymeric materials. Its reactive chlorine atom allows for polymerization reactions, leading to the formation of polymers with tailored properties. These materials are of interest in various advanced applications due to their potential thermal stability and tunable electronic characteristics.

The precise design and synthesis of end-functionalized polymers are critical for creating materials with advanced properties. Controlled/living radical polymerization (CLRP) techniques are often employed for this purpose. These methods allow for the synthesis of polymers with well-defined end-functionality. The process may involve the use of functional initiators or the post-modification of reactive chain-ends to produce a wide array of mono- or di-end-functionalized polymers rsc.org. Such polymers find applications in bioconjugation, the formation of hybrid nanostructures, surface modification, and the synthesis of polymers with diverse topologies rsc.org.

Additionally, CO2-responsive polymers represent a class of "smart" materials that can be synthesized using techniques like reversible deactivation radical polymerization (RDRP). This method provides precise control over the polymer's molecular weight distribution, end-functional groups, and architecture nih.gov. The self-assembly of these polymers in aqueous media is a key area of research with emerging applications nih.gov.

Building Blocks for Organic Electronic and Optoelectronic Systems

The structural attributes of this compound make it a suitable building block for the synthesis of organic molecules intended for electronic and optoelectronic applications. The phenoxypyridine core can be incorporated into larger conjugated systems, which are essential for the functionality of organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells.

Heterocyclic compounds are fundamental in the development of organic electronic devices researchgate.net. The design of extended π-conjugated systems containing such heterocyclic molecules is necessary to produce these materials researchgate.net. The resulting molecules often exhibit desirable properties such as high thermal stability and luminescence researchgate.net.

The synthesis of various heterocyclic derivatives, such as those based on 2-phenylpyridine (B120327), has been explored for their potential in creating novel and effective materials mdpi.com. The modification of the phenoxypyridine scaffold allows for the tuning of the electronic properties of the resulting molecules, which is crucial for their performance in electronic devices. For instance, the introduction of different functional groups can alter the HOMO-LUMO gap, influencing the material's absorption and emission spectra researchgate.net.

| Compound Class | Synthetic Application | Potential Properties |

| Phenoxypyridine Derivatives | Precursors for Polymers | Thermal Stability, Tunable Electronics |

| Substituted Pyridines | Building Blocks for OLEDs | Luminescence, Charge Transport |

| Extended π-conjugated Systems | Organic Semiconductors | High Thermal Stability, Ordered Crystalline Arrangement |

Strategic Intermediate in the Synthesis of Agrochemical Research Molecules

In the field of agrochemical research, this compound serves as a key strategic intermediate for the synthesis of novel pesticides, including herbicides, fungicides, and insecticides. The phenoxypyridine scaffold is a known pharmacophore in many biologically active molecules, and its derivatives are continuously being explored for new crop protection agents.

The development of new agrochemicals often relies on intermediate derivatization methods to efficiently discover novel lead compounds nih.gov. Pyridine-based compounds, in particular, have a significant history as agrochemicals nih.gov. The modification of the this compound core allows for the creation of a diverse range of derivatives that can be screened for desired biological activities. For example, linking the phenoxypyridine unit to other active fragments has led to compounds with a wide spectrum of activities nih.gov.